molecular formula C15H14F3N3OS B6931269 Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone

Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone

Cat. No.: B6931269
M. Wt: 341.4 g/mol
InChI Key: NGAMFBLMQQCSIX-UHFFFAOYSA-N
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Description

Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone is a fascinating chemical compound known for its complex structure and diverse applications

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone typically involves multiple steps, starting with the formation of the thiazole ring followed by its functionalization and subsequent coupling with piperidin-1-yl methanone. Precise conditions such as temperatures, solvents, and catalysts must be optimized for each step to ensure high yields and purity.

Industrial production methods: In industrial settings, large-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions, better control over temperature and pressure, and efficient mixing of reactants. Automation and optimization of the synthesis process are critical to achieving high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of reactions it undergoes: Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone can undergo various chemical reactions including:

  • Oxidation: Can be oxidized under specific conditions to modify its functional groups.

  • Reduction: Undergoes reduction reactions to form different intermediate compounds.

  • Substitution: Participates in nucleophilic or electrophilic substitution reactions, especially on the pyridine or piperidine rings.

Common reagents and conditions used: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and different electrophiles or nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation, but typically involve controlled temperatures, pH levels, and the presence of specific catalysts.

Major products formed: The major products formed from these reactions depend on the exact nature of the reactants and conditions. they generally involve modified versions of the parent compound with different functional groups or altered chemical structures.

Scientific Research Applications

Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone is a compound of interest in various scientific fields:

  • Chemistry: Used as a building block for more complex molecules and as a subject of study for its reactivity and stability.

  • Biology: Investigated for its potential biochemical interactions and effects on living organisms.

  • Medicine: Explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory or antimicrobial research.

  • Industry: Employed in the development of novel materials and as an intermediate in the synthesis of high-performance chemicals.

Mechanism of Action

The mechanism by which Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone exerts its effects is often linked to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the interactions can result in the modulation of biochemical pathways. The compound's functional groups enable it to form strong bonds with its targets, leading to significant biological effects.

Comparison with Similar Compounds

  • Pyridin-3-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone

  • Pyridin-4-yl-[3-[4-(methyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone

  • Pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]azepan-1-yl]methanone

These similar compounds share structural similarities but differ in the position of substituents or the nature of the ring systems, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

pyridin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)12-9-23-13(20-12)11-2-1-7-21(8-11)14(22)10-3-5-19-6-4-10/h3-6,9,11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAMFBLMQQCSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)C3=NC(=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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